4-(3-Methylphenyl)benzaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(3-Methylphenyl)benzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbiphenyl with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 4-(3-Methylphenyl)benzoic acid.
Reduction: 4-(3-Methylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Methylphenyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals, dyes, and fragrances.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its derivatives may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Benzaldehyde: The parent compound, which lacks the methyl group on the aromatic ring.
4-Methylbenzaldehyde: A similar compound where the methyl group is attached to the para position relative to the formyl group.
3-Methylbenzaldehyde: A compound with the methyl group at the meta position relative to the formyl group, but without the additional benzene ring.
Uniqueness: 4-(3-Methylphenyl)benzaldehyde is unique due to the presence of both a formyl group and a methyl-substituted biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
4-(3-methylphenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-3-2-4-14(9-11)13-7-5-12(10-15)6-8-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJIYJCRJKYCRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374917 | |
Record name | 4-(3-methylphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400744-83-4 | |
Record name | 4-(3-methylphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 400744-83-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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